molecular formula C18H13BrN2OS B2705465 7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 872197-65-4

7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B2705465
CAS No.: 872197-65-4
M. Wt: 385.28
InChI Key: CBGSSQIBVYXYSJ-UHFFFAOYSA-N
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Description

7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, tolyl, and thione groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4-bromo-6-(p-tolyl)pyrimidine with 3-formylchromone under acidic conditions to form the chromeno-pyrimidine core. The thione group is then introduced through a reaction with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 7-amino-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, while oxidation with hydrogen peroxide can produce the corresponding sulfoxide .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties. The compound’s ability to interact with DNA and RNA also contributes to its antiviral and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione: Lacks the bromine atom, which may affect its reactivity and biological activity.

    7-chloro-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione: Chlorine substitution instead of bromine, leading to different chemical properties.

    7-bromo-2-(phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione: Phenyl group instead of p-tolyl, which may influence its biological activity.

Uniqueness

The presence of the bromine atom in 7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione enhances its reactivity towards nucleophilic substitution reactions. The p-tolyl group contributes to its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. These unique features make it a valuable compound for further research and development .

Properties

CAS No.

872197-65-4

Molecular Formula

C18H13BrN2OS

Molecular Weight

385.28

IUPAC Name

7-bromo-2-(4-methylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C18H13BrN2OS/c1-10-2-4-11(5-3-10)16-20-17-14(18(23)21-16)9-12-8-13(19)6-7-15(12)22-17/h2-8H,9H2,1H3,(H,20,21,23)

InChI Key

CBGSSQIBVYXYSJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br

solubility

not available

Origin of Product

United States

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